molecular formula C14H20F3N3O B7190770 N-[2-(1H-imidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)cyclohexyl]acetamide

N-[2-(1H-imidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)cyclohexyl]acetamide

Cat. No.: B7190770
M. Wt: 303.32 g/mol
InChI Key: URYVVWXKICRLLO-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)cyclohexyl]acetamide is a complex organic compound characterized by the presence of an imidazole ring, a cyclohexyl group with a trifluoromethyl substituent, and an acetamide moiety

Properties

IUPAC Name

N-[2-(1H-imidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N3O/c15-14(16,17)11-3-1-10(2-4-11)9-13(21)20-6-5-12-18-7-8-19-12/h7-8,10-11H,1-6,9H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYVVWXKICRLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)NCCC2=NC=CN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)cyclohexyl]acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Cyclohexyl Group: The cyclohexyl group with a trifluoromethyl substituent can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and trifluoromethylbenzene.

    Coupling Reaction: The final step involves coupling the imidazole derivative with the cyclohexyl derivative through an acylation reaction using acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

N-[2-(1H-imidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)cyclohexyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The imidazole ring can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-imidazol-2-yl)ethyl]-2-cyclohexylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    N-[2-(1H-imidazol-2-yl)ethyl]-2-[4-(methyl)cyclohexyl]acetamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

N-[2-(1H-imidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)cyclohexyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.

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